molecular formula C11H18O2 B8536288 (3S)-3-Hexyl-5-methylideneoxolan-2-one CAS No. 824961-13-9

(3S)-3-Hexyl-5-methylideneoxolan-2-one

Cat. No.: B8536288
CAS No.: 824961-13-9
M. Wt: 182.26 g/mol
InChI Key: TWCUUNHKFMNEKD-JTQLQIEISA-N
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Description

(3S)-3-Hexyl-5-methylideneoxolan-2-one is a chiral lactone featuring a hexyl group at the 3-position (with S-configuration) and a methylidene (CH₂) substituent at the 5-position of the oxolan-2-one (γ-lactone) ring. This compound belongs to a class of cyclic esters with diverse applications in organic synthesis, fragrances, and pharmaceuticals. Its stereochemistry and substituent arrangement significantly influence its reactivity, solubility, and biological activity.

Properties

CAS No.

824961-13-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(3S)-3-hexyl-5-methylideneoxolan-2-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h10H,2-8H2,1H3/t10-/m0/s1

InChI Key

TWCUUNHKFMNEKD-JTQLQIEISA-N

Isomeric SMILES

CCCCCC[C@H]1CC(=C)OC1=O

Canonical SMILES

CCCCCCC1CC(=C)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between (3S)-3-Hexyl-5-methylideneoxolan-2-one and its analogs:

Compound Name CAS Number Substituents Molar Mass (g/mol) Key Features References
(3S)-3-Hexyl-5-methylideneoxolan-2-one Not provided 3-(S)-hexyl, 5-methylidene ~168.23* Chiral center, methylidene group enhances electrophilicity -
5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one 70851-61-5 5-methyl, 5-(3E-hexenyl) 168.23 Unsaturated hexenyl chain; E-configuration affects spatial orientation
5-[(E)-hex-3-enyl]oxolan-2-one 97416-87-0 5-(E-hex-3-enyl) 168.23 Lacks methyl group at C5; unsaturated side chain influences lipophilicity
5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one Not provided 5-methyl, 5-(dichloropropenyl) ~217.10† Chlorinated substituent increases electronegativity and toxicity potential

*Estimated based on molecular formula C₁₁H₁₈O₂.
†Estimated based on molecular formula C₉H₁₂Cl₂O₂.

Stereochemical and Electronic Effects

  • Chirality: The (3S)-configuration in the target compound distinguishes it from non-chiral analogs like 5-[(E)-hex-3-enyl]oxolan-2-one. Chirality impacts biological interactions, such as enzyme binding, and may influence synthetic pathways requiring enantioselective catalysis.
  • Methylidene vs. Methyl Groups : The methylidene (CH₂) group at C5 in the target compound introduces a conjugated double bond within the lactone ring, enhancing electrophilicity and reactivity in ring-opening reactions compared to the saturated 5-methyl group in 5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one .
  • Unsaturated Side Chains : Compounds with hexenyl substituents (e.g., 5-[(E)-hex-3-enyl]oxolan-2-one) exhibit reduced conformational flexibility compared to the hexyl group in the target compound. The E-configuration in these analogs may also alter solubility and intermolecular interactions .

Physicochemical Properties

Spectral Data and Analytical Differentiation

  • NMR Spectroscopy : The methylidene group in the target compound would produce distinct ¹H-NMR signals (e.g., deshielded protons at δ 5.0–6.0 ppm) compared to the methyl group (δ 1.0–1.5 ppm) in 5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one. and suggest that substituent electronegativity and spatial arrangement significantly influence chemical shifts .
  • Mass Spectrometry : The dichlorinated analog would exhibit characteristic isotope patterns (Cl₂) in MS, absent in the target compound .

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